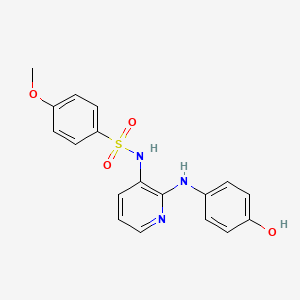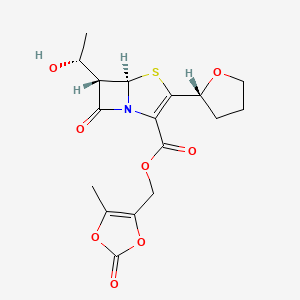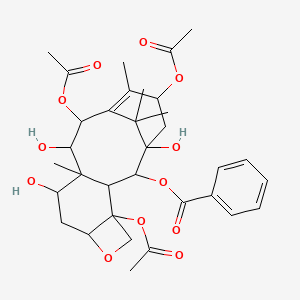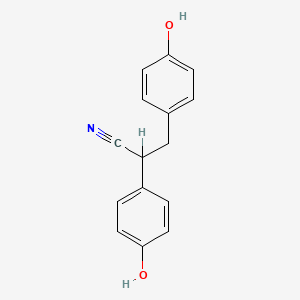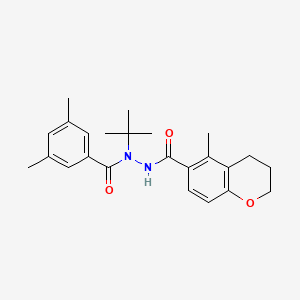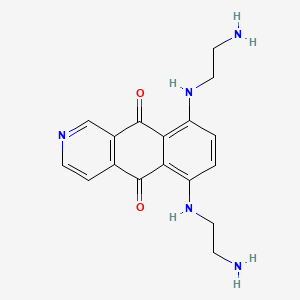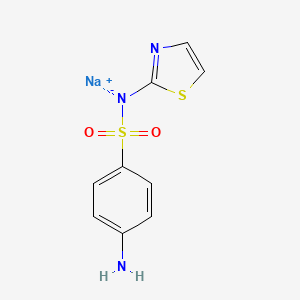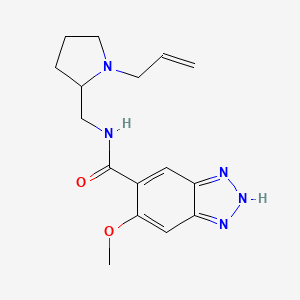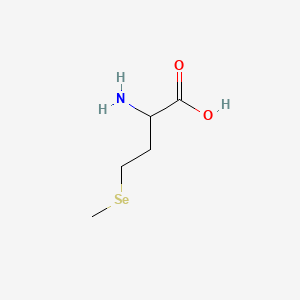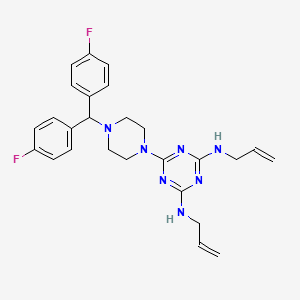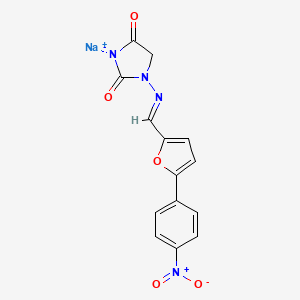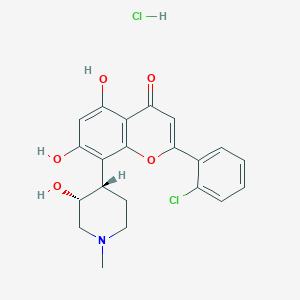![molecular formula C27H30O9 B1662943 7-[3-(4-乙酰基-3-羟基-2-丙基苯氧基)-2-羟基丙氧基]-4-氧代-8-丙基色满-2-羧酸 CAS No. 40785-97-5](/img/structure/B1662943.png)
7-[3-(4-乙酰基-3-羟基-2-丙基苯氧基)-2-羟基丙氧基]-4-氧代-8-丙基色满-2-羧酸
描述
This compound is also known as 7-[3-(4-acetyl-3-hydroxy-2-propylphenoxy)-2-hydroxypropoxy]-4-oxo-8-propyl-1-benzopyran-2-carboxylic acid . It belongs to the class of organic compounds known as alkyl-phenylketones . These are aromatic compounds containing a ketone substituted by one alkyl group, and a phenyl group .
Molecular Structure Analysis
The molecular formula of this compound is C27H30O9 . Its average mass is 498.523 and its monoisotopic mass is 498.18898 . The InChI (IUPAC International Chemical Identifier) string representation of its structure isInChI=1S/C27H30O9/c1-4-6-19-22(10-8-17(15(3)28)25(19)31)34-13-16(29)14-35-23-11-9-18-21(30)12-24(27(32)33)36-26(18)20(23)7-5-2/h8-12,16,29,31H,4-7,13-14H2,1-3H3,(H,32,33) .
科学研究应用
Cardiovascular Research
L-165,041 has been shown to block rat vascular smooth muscle cell (VSMC) proliferation and migration by inducing cell cycle arrest. This suggests potential applications in treating cardiovascular conditions such as restenosis and atherosclerosis .
Metabolic Disorders
As a potent and selective peroxisome proliferator activator receptor δ (PPARδ) agonist , L-165,041 has implications in the study of metabolic disorders. PPARδ plays a role in regulating lipid metabolism and energy homeostasis, which could be beneficial for conditions like obesity and diabetes .
Pharmacology
In pharmacological research, L-165,041’s role as a PPARδ agonist means it could be used to explore new treatments for metabolic diseases. Its selectivity for PPARδ over other receptors makes it a valuable tool for understanding receptor functions .
Human Exposome Research
L-165,041 is part of the human exposome, defined as the collection of all exposures of an individual in a lifetime and how those exposures relate to health. Studying this compound can provide insights into environmental factors that influence health outcomes .
Organic Chemistry
This compound belongs to the class of organic compounds known as alkyl-phenylketones. It’s an aromatic ketone with potential applications in synthetic organic chemistry and materials science .
Chemical Biology
As an aromatic ketone, L-165,041 can be used in chemical biology studies to understand protein interactions, enzyme mechanisms, and cellular processes that involve ketone groups .
作用机制
Target of Action
The primary target of this compound is the Peroxisome Proliferator Activator Receptor δ (PPARδ) . PPARδ is a nuclear receptor that plays a crucial role in regulating cellular metabolism, inflammation, and other physiological processes.
Mode of Action
This compound acts as a potent and selective agonist for PPARδ . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound binds to PPARδ, activating it. This activation can lead to various changes in the cell, depending on the specific pathways involved.
Result of Action
The activation of PPARδ by this compound can have several effects at the molecular and cellular level. For instance, it has been shown to block rat vascular smooth muscle cell (VSMC) proliferation and migration by inducing cell cycle arrest . This suggests that it could potentially be used to treat pathological cardiovascular conditions, such as restenosis and atherosclerosis . Additionally, it has been found to effectively inhibit the progression of diabetic nephropathy .
属性
IUPAC Name |
7-[3-(4-acetyl-3-hydroxy-2-propylphenoxy)-2-hydroxypropoxy]-4-oxo-8-propylchromene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O9/c1-4-6-19-22(10-8-17(15(3)28)25(19)31)34-13-16(29)14-35-23-11-9-18-21(30)12-24(27(32)33)36-26(18)20(23)7-5-2/h8-12,16,29,31H,4-7,13-14H2,1-3H3,(H,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMQBMWHHGVZWMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CC(=C1O)C(=O)C)OCC(COC2=C(C3=C(C=C2)C(=O)C=C(O3)C(=O)O)CCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)-2-hydroxypropoxy]-4-oxo-8-propylchromene-2-carboxylic acid | |
CAS RN |
40785-97-5 | |
| Record name | FPL-55712 free base | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040785975 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FPL-55712 FREE BASE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Q3M8GL2XV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



